molecular formula C22H24N2O6S2 B3518589 N,N'-[1,3-phenylenebis(methylene)]bis(4-methoxybenzenesulfonamide)

N,N'-[1,3-phenylenebis(methylene)]bis(4-methoxybenzenesulfonamide)

Cat. No.: B3518589
M. Wt: 476.6 g/mol
InChI Key: OSBRWGNZHULREZ-UHFFFAOYSA-N
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Description

N,N'-[1,3-phenylenebis(methylene)]bis(4-methoxybenzenesulfonamide) is a useful research compound. Its molecular formula is C22H24N2O6S2 and its molecular weight is 476.6 g/mol. The purity is usually 95%.
The exact mass of the compound N,N'-[1,3-phenylenebis(methylene)]bis(4-methoxybenzenesulfonamide) is 476.10757884 g/mol and the complexity rating of the compound is 697. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N,N'-[1,3-phenylenebis(methylene)]bis(4-methoxybenzenesulfonamide) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N'-[1,3-phenylenebis(methylene)]bis(4-methoxybenzenesulfonamide) including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Corrosion Inhibition

N,N'-[1,3-phenylenebis(methylene)]bis(4-methoxybenzenesulfonamide) and related compounds have been investigated for their corrosion inhibiting properties, particularly for mild steel in acidic environments. Such inhibitors are crucial in industries for applications like steel pickling, descaling, and oil well acidization. The compounds show high corrosion inhibition efficiency, with some variants showing up to 96.19% efficiency. These molecules work by adsorbing onto the metal surface, thus protecting it from corrosion (Singh & Quraishi, 2016).

Crystallography and Structural Studies

The compound and its derivatives are subjects of crystallographic studies. Investigations into their crystal structures contribute to understanding the molecular geometry, electron configuration, and chemical bonding, which are essential for designing materials with specific properties. These studies are fundamental for the advancement of materials science and chemistry (Iqbal et al., 2019).

Photoluminescent Properties

Research has also explored the photoluminescent properties of derivatives of N,N'-[1,3-phenylenebis(methylene)]bis(4-methoxybenzenesulfonamide), particularly in the context of organic light-emitting diodes (OLEDs) and other optoelectronic devices. Understanding the emission characteristics of these compounds can lead to the development of new materials for advanced display and lighting technologies (Lowe & Weder, 2002).

Dye Synthesis

This compound is significant in dye synthesis, particularly in creating new dye intermediates that can replace carcinogenic substances. Such developments are crucial for making the dye industry more environmentally friendly and safer for humans (Yun-xia, 2010).

Solar Cell Applications

In the field of renewable energy, derivatives of N,N'-[1,3-phenylenebis(methylene)]bis(4-methoxybenzenesulfonamide) have been utilized in dye-sensitized solar cells (DSSCs). These compounds can enhance the performance of solar cells by improving light absorption and reducing charge recombination, thus increasing the efficiency of solar energy conversion (Wei et al., 2015).

Ethylene Oligomerization

The compound is used in the synthesis of catalysts for ethylene oligomerization. This process is significant in the petrochemical industry for producing a range of products, including fuels, solvents, and plasticizers. The development of efficient catalysts can lead to more sustainable and cost-effective industrial processes (Mote et al., 2021).

Antibacterial Applications

Some derivatives of N,N'-[1,3-phenylenebis(methylene)]bis(4-methoxybenzenesulfonamide) have been examined for their antibacterial properties. This research is crucial for developing new antibacterial agents and understanding the mechanisms by which these compounds inhibit bacterial growth (Salehi et al., 2015).

Properties

IUPAC Name

4-methoxy-N-[[3-[[(4-methoxyphenyl)sulfonylamino]methyl]phenyl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O6S2/c1-29-19-6-10-21(11-7-19)31(25,26)23-15-17-4-3-5-18(14-17)16-24-32(27,28)22-12-8-20(30-2)9-13-22/h3-14,23-24H,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSBRWGNZHULREZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NCC2=CC(=CC=C2)CNS(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.